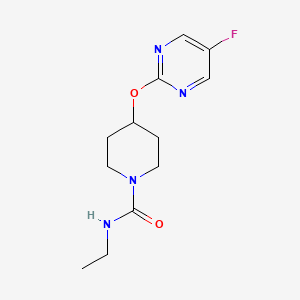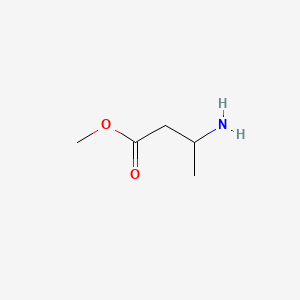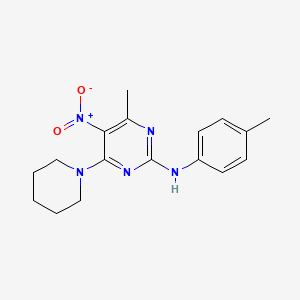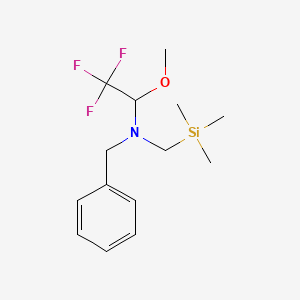
N-(Cyanomethyl)-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Cyanomethyl)-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'DPX-E4022' and has been synthesized using various methods.
Scientific Research Applications
Synthesis of Cyano- and Cyano-derivatives
Researchers have developed methods for the synthesis of cyano- and cyano-derivatives, including pathways to create compounds with potential biological significance. For example, studies on the synthesis of 6-cyano- and 5-cyano-uridines and their derivatives have demonstrated the utility of cyano functions in creating a variety of groups like amide, thioamide, and carboxyl among others, showcasing the versatility of cyano compounds in chemical synthesis (H. Inoue & T. Ueda, 1978).
Antibacterial Agents
Cyano derivatives have been explored for their antibacterial properties. A study on pyridonecarboxylic acids as antibacterial agents highlights the synthesis and evaluation of compounds for their in vitro and in vivo antibacterial activities, indicating the potential of these compounds in developing new antibacterial drugs (H. Egawa et al., 1984).
Insecticidal Activity
Compounds derived from cyano-derivatives have shown promising insecticidal activities. A study involving the synthesis and spectral characterization of selective pyridine compounds demonstrated that some of these compounds exhibit higher insecticidal activity than reference insecticides against certain pests, highlighting their potential application in agriculture (S. A. Abdel-Raheem et al., 2021).
Catalytic and Homogeneous Catalysis
Research into homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics has led to the synthesis of N-substituted nicotinamide-related compounds. This process illustrates the applicability of these compounds in creating biologically important derivatives through simple and double carbon monoxide insertions, providing insights into synthetic chemistry and catalysis applications (A. Takács et al., 2007).
Photophysical and Electrochemical Studies
Studies on the synthesis, photophysical properties, and electrochemical behavior of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines have revealed the impact of substituents on the photophysical and redox properties of these compounds. Such research contributes to our understanding of materials science, particularly in areas related to light-emitting devices and sensors (F. Neve et al., 1999).
properties
IUPAC Name |
N-(cyanomethyl)-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-20(8-7-18)15(21)10-5-6-13(19-9-10)22-12-4-2-3-11(16)14(12)17/h2-6,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGBFCZPHVGKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CN=C(C=C1)OC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)
![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)

![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)



![3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2695871.png)
![methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2695872.png)


![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)
![7-(Diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2695876.png)